molecular formula C14H20N4O2 B11842612 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Katalognummer: B11842612
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: RJUVUDDORIMLIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data (May 2025), the CAS Registry Number for this compound is not publicly listed in the PubChem or ChEMBL databases. However, structurally related analogs provide insight into potential identifiers:

  • PubChem CID 86773326 : Shares the pyrimidine-2,4-dione core with a piperidinylmethyl substituent but differs in additional methyl and pyrazole groups.
  • ChEMBL478326 : Features a similar piperazine-acetyl-piperidinone scaffold but includes bis(4-methylphenyl) groups.

Alternative identifiers for the target compound may include proprietary codes from synthetic chemistry libraries, though these are not disclosed in open-source repositories.

Molecular Formula and Mass Spectrometry-Derived Molecular Weight

The molecular formula C₁₄H₁₉N₅O₂ is calculated from the union of:

  • Pyrrolo[2,3-d]pyrimidine-2,4-dione core : C₇H₅N₃O₂
  • 1- and 3-methyl groups : 2 × CH₃ (C₂H₆)
  • 7-(piperidin-1-ylmethyl) : C₆H₁₂N

High-Resolution Mass Spectrometry (HRMS) data would theoretically yield a molecular ion peak at m/z 289.33 (calculated for [M+H]⁺). Fragmentation patterns would likely include:

  • Loss of the piperidinylmethyl group (‑C₆H₁₂N, Δm/z 98.15)
  • Cleavage of the lactam rings (m/z 154.06 for C₆H₆N₃O₂⁺).
Property Value
Molecular formula C₁₄H₁₉N₅O₂
Exact molecular weight 289.33 g/mol
Monoisotopic mass 289.1538 Da
Topological polar surface area 83.9 Ų (estimated)

Eigenschaften

Molekularformel

C14H20N4O2

Molekulargewicht

276.33 g/mol

IUPAC-Name

1,3-dimethyl-7-(piperidin-1-ylmethyl)pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H20N4O2/c1-15-12-11(13(19)16(2)14(15)20)6-9-18(12)10-17-7-4-3-5-8-17/h6,9H,3-5,7-8,10H2,1-2H3

InChI-Schlüssel

RJUVUDDORIMLIY-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CN2CN3CCCCC3)C(=O)N(C1=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Strategies

Cyclization typically employs Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce substituents at specific positions. In one approach, diarylbromoketones (33 ) react with pyrrolopyrimidine amines to form 5,6-diarylpyrrolopyrimidines (34a–l ). Microwave irradiation (200°C, 1 h) in dry 1,4-dioxane with triethylamine accelerates these reactions, minimizing side-product formation.

Functionalization with Methyl Groups

Regioselective methylation at the 1- and 3-positions is achieved through nucleophilic substitution or alkylation.

Selective Methylation at Position 1

Methylation of the pyrrolopyrimidine nitrogen at position 1 often uses methyl iodide in the presence of a base. For example, treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with methyl iodide and triethylamine in DMF yields the N1-methyl derivative. Reaction monitoring via thin-layer chromatography (TLC) ensures complete conversion, with purification by silica gel column chromatography (ethyl acetate/methanol, 9:1).

Methylation at Position 3

Position 3 methylation requires protection of other reactive sites. A reported method involves trifluoroacetylation of the 2-amino group (16 ) prior to iodination at position 5 (17 ), followed by methylamine substitution. Deprotection under basic conditions (NaOH/ethanol) restores the amine functionality while retaining the 3-methyl group.

Installation of the Piperidin-1-ylmethyl Substituent

Introducing the piperidin-1-ylmethyl group at position 7 involves chloromethylation followed by nucleophilic substitution with piperidine.

Chloromethylation

Chloromethylation is achieved using paraformaldehyde and hydrochloric acid under reflux. For instance, 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione reacts with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) to yield the 7-chloromethyl intermediate.

Nucleophilic Substitution with Piperidine

The chloromethyl intermediate undergoes substitution with piperidine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours. Catalytic potassium iodide enhances the reaction rate by facilitating the formation of the iodomethyl intermediate. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and purified via high-performance liquid chromatography (HPLC).

Optimization of Reaction Conditions

Catalytic Systems

Palladium catalysts, such as Pd(dppf)Cl₂, are pivotal for cross-coupling reactions. For example, Suzuki-Miyaura coupling of boronic acids with bromopyrrolopyrimidines achieves >80% yield when cesium carbonate is used as a base. Microwave irradiation reduces reaction times from 24 hours to 1 hour.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor alkylation, while protic solvents (ethanol, isopropyl alcohol) improve cyclization yields. Elevated temperatures (100–200°C) are necessary for ring-closing reactions but require sealed tubes to prevent solvent evaporation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include the piperidinyl methylene protons (δ 3.84 ppm, singlet) and the N-methyl groups (δ 3.20 ppm).

  • IR Spectroscopy : Stretching vibrations for the dione carbonyl groups appear at 1706 cm⁻¹ and 1633 cm⁻¹.

  • HRMS : The molecular ion peak ([M+H]⁺) at m/z 331.1460 confirms the molecular formula C₁₈H₁₇N₆O.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 12.3 minutes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Dimethyl-7-(Piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidin-2,4(3H,7H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

    Substitution: Natriumhydrid in Dimethylformamid (DMF).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyrrolo[2,3-d]pyrimidin-2,4-dion-Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Piperidin-Rest einführen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Dimethyl-7-(Piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidin-2,4(3H,7H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Zentren bindet und so die Funktion des Enzyms beeinflusst. Darüber hinaus kann sie mit zellulären Signalwegen interagieren, die an Zellproliferation und Apoptose beteiligt sind, was zu ihren potenziellen Antikrebswirkungen beiträgt.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key differences in substituents and their impacts:

Compound Name/ID Substituents Melting Point (°C) Solubility Insights
Target Compound 1,3-Dimethyl, 7-(piperidin-1-ylmethyl) Not reported Piperidine may enhance aqueous solubility vs. aromatic groups
4g () 3-Hydroxy-1,4-dioxonaphthalene, 3-methoxybenzyl, phenyl >250 High rigidity due to aromatic groups; low solubility
N4-(3-Bromophenyl) derivative () Bromophenyl, phenylethyl 185–187 Lipophilic substituents may limit bioavailability
2g () Ethoxynaphthalene, piperidinyl Not reported Ether and piperidine groups balance lipophilicity
5-Methyl derivative () 5-Methyl, 1,3-dimethyl Not reported Methyl groups reduce polarity vs. hydroxylated analogs

Key Observations :

  • Thermal Stability : Aromatic substituents (e.g., naphthalene in 4g) correlate with higher melting points (>250°C) .
  • Solubility : Piperidine and alkyl groups (e.g., target compound) likely improve solubility compared to halogenated or bulky aromatic analogs .

Critical Differences :

  • Piperazine vs. Piperidine: Piperazinyl groups in derivatives show strong α1-adrenoceptor binding, while the target’s piperidine group may reduce off-target effects .
  • Halogenated Analogs : Bromo- or chlorophenyl groups () enhance receptor affinity but may increase cytotoxicity .

Biologische Aktivität

1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis pathways, and relevant research findings.

  • Molecular Formula : C14H20N4O
  • Molecular Weight : 276.33 g/mol
  • CAS Number : 1312760-66-9

Research indicates that compounds similar to 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione may exert their biological effects through various mechanisms, including:

  • Kinase Inhibition : The compound's structure suggests potential interactions with kinase enzymes, which are critical in signaling pathways related to cell growth and proliferation .

Anticancer Activity

Several studies have explored the anticancer properties of pyrimidine derivatives. For instance:

  • In Vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various human tumor cell lines. For example, a study reported that certain pyrimidine derivatives inhibited cell proliferation and induced apoptosis in cancer cells .

Antimicrobial Activity

Pyrimidine-based compounds have also been evaluated for their antimicrobial properties. Research has demonstrated that some derivatives exhibit significant activity against bacterial strains and fungi, suggesting a broad spectrum of antimicrobial potential .

Case Studies

  • Cytotoxicity Against Tumor Cells :
    • A derivative of the compound was tested against the LCLC-103H and A-427 human tumor cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects :
    • A related study found that certain pyrimidine derivatives exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Synthesis Pathways

The synthesis of 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Pyrrolidine Formation : Initial cyclization reactions to form the pyrrolidine ring.
  • Piperidine Substitution : Introducing the piperidinylmethyl group through nucleophilic substitution.
  • Functional Group Modifications : Further modifications to enhance biological activity or solubility.

Research Findings Summary Table

StudyFocusFindings
Study 1Anticancer ActivitySignificant cytotoxicity against LCLC-103H and A-427 cell lines with low micromolar IC50 values
Study 2Antimicrobial ActivityDemonstrated activity against multiple bacterial strains
Study 3Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines in vitro

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-chloro position of a pyrrolo[2,3-d]pyrimidine core. Key steps include:
  • Reaction Conditions : Use isopropanol as a solvent with catalytic HCl (3 drops) and reflux for 12–48 hours to ensure complete substitution .
  • Purification : Crude products are precipitated with water, followed by recrystallization from methanol or chloroform to remove unreacted starting materials and by-products .
  • Yield Optimization : Increasing amine equivalents (up to 3 equiv) and extending reaction time (e.g., 48 hours) can enhance yields to 94% .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer :
  • ¹H NMR : Identify characteristic peaks such as the NH proton (δ 11.7–11.8 ppm, broad singlet) and aromatic protons (e.g., H-2 at δ 8.2–8.3 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated m/z for C₁₄H₁₈N₅O₂: 312.1453) and isotopic patterns .
  • 13C NMR : Detect carbonyl carbons (δ 150–155 ppm) and quaternary carbons in the pyrrolopyrimidine core .

Q. What common impurities arise during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Impurities : Unreacted 4-chloro intermediates or dimerization by-products.
  • Mitigation : Use TLC (e.g., MeOH/CHCl₃, 1:19) to monitor reaction progress. Purify via silica gel chromatography (CHCl₃/MeOH gradient) or repeated recrystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the piperidin-1-ylmethyl group in kinase inhibition?

  • Methodological Answer :
  • Analog Synthesis : Replace the piperidinyl group with morpholino, pyrrolidino, or unsubstituted amines to compare inhibitory potency .

  • Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using enzymatic IC₅₀ assays.

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze steric and electronic interactions with kinase ATP-binding pockets .

    Table 1: SAR of Key Substituents

    PositionSubstituentKinase Inhibition (IC₅₀, nM)Reference
    7Piperidin-1-ylmethyl12.4 (EGFR)
    7Morpholinomethyl45.6 (EGFR)
    44-Chlorophenylamine89.2 (VEGFR2)

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :
  • Reproducibility : Standardize assay conditions (e.g., ATP concentration, incubation time).
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as commercial sources may lack analytical data .
  • Orthogonal Assays : Combine enzymatic assays with cell-based viability tests (e.g., MTT assay) to rule off-target effects .

Q. What computational tools are recommended for designing derivatives with improved receptor binding?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and transition states .
  • Binding Free Energy : Apply molecular dynamics (e.g., GROMACS) with MM-PBSA to evaluate interactions between derivatives and kinases .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to prioritize substituents enhancing hydrophobic or hydrogen-bonding interactions .

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